RP 67580

Beschreibung

Overview of Tachykinin System and Neurokinin Receptors (NK1, NK2, NK3)

The tachykinin family of peptides is characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2. guidetopharmacology.orgneuromics.com The primary mammalian tachykinins include Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). neuromics.comjneurology.com These peptides exert their biological effects by binding to three distinct G protein-coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. guidetopharmacology.orgmultispaninc.com

While there is some crossover in binding, each tachykinin shows a preferential affinity for a specific receptor. guidetopharmacology.org Substance P demonstrates the highest affinity for the NK1 receptor. jneurology.com Neurokinin A preferentially binds to the NK2 receptor, and neurokinin B has the highest affinity for the NK3 receptor. guidetopharmacology.orgoup.com The distribution of these receptors varies throughout the body. NK1 and NK3 receptors are widely distributed in the central nervous system, while NK2 receptors are primarily found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in some discrete regions of the brain. guidetopharmacology.orgmultispaninc.com

| Receptor | Preferred Ligand | Primary Location |

| NK1 | Substance P (SP) | Central Nervous System |

| NK2 | Neurokinin A (NKA) | Peripheral Tissues (e.g., smooth muscle) |

| NK3 | Neurokinin B (NKB) | Central Nervous System |

Role of Substance P as a Neuropeptide

Substance P, an eleven-amino acid peptide, was first identified in 1931 by Ulf von Euler and John Gaddum. wikipedia.orgnih.gov It is encoded by the TAC1 gene and is widely distributed in both the central and peripheral nervous systems. jneurology.comnih.gov Beyond its role as a neurotransmitter, Substance P is a key player in a multitude of physiological and pathological processes.

It is significantly involved in the transmission of pain signals, particularly in inflammatory and chronic pain states. mdpi.comresearchgate.net Furthermore, Substance P is a potent mediator of neurogenic inflammation, a process characterized by vasodilation and plasma protein extravasation from blood vessels in response to neural stimuli. mdpi.comnrf.com.au It also modulates the immune system, influencing the activity of various immune cells. nih.govnih.gov Other documented roles of Substance P include involvement in smooth muscle contraction, vasodilation, and the regulation of the gastrointestinal and central nervous systems. guidetopharmacology.orgmdpi.comresearchgate.netresearchgate.net

Historical Development of Neurokinin Receptor Antagonists

The diverse biological activities of tachykinins, particularly Substance P, spurred the development of antagonists to block their receptors, with the aim of treating various diseases.

Early Peptide Antagonists

The initial efforts in the 1980s to develop neurokinin receptor antagonists focused on creating peptide-based compounds. wikipedia.org These early antagonists were derived from the structure of Substance P itself. While they were valuable tools for initial pharmacological studies, their therapeutic potential was limited due to poor oral bioavailability and the inability to cross the blood-brain barrier. amegroups.org

Emergence of Non-Peptide Antagonists (e.g., CP-96,345 and RP 67580)

A significant breakthrough occurred in 1991 with the discovery of the first potent and selective non-peptide NK1 receptor antagonists. wikipedia.orgresearchgate.net Pfizer introduced CP-96,345, a compound that demonstrated high affinity for the NK1 receptor. researchgate.netnih.gov Shortly thereafter, Rhône-Poulenc Rorer (now part of Sanofi) developed this compound. tocris.com These non-peptide antagonists represented a major advancement as they overcame the limitations of their peptide-based predecessors, offering the potential for oral administration and central nervous system penetration. amegroups.org The development of these compounds opened up new avenues for investigating the therapeutic potential of NK1 receptor blockade in a wide range of disorders, including pain, emesis, and inflammation. researchgate.netresearchgate.net

Significance of this compound in Neurokinin Receptor Research

This compound, a perhydroisoindolone derivative, quickly became a crucial pharmacological tool for researchers. bps.ac.uk It is a potent and selective antagonist for the tachykinin NK1 receptor. tocris.comrndsystems.com Studies revealed that this compound has a high affinity for the rat NK1 receptor, with a Ki value of 2.9 nM, while showing very low affinity for rat NK2 and NK3 receptors (Ki > 10 μM). tocris.comrndsystems.com This selectivity allowed for more precise investigations into the specific roles of the NK1 receptor.

One of the interesting aspects of this compound is its species selectivity, displaying a higher affinity for rat and mouse NK1 receptors compared to human receptors. tocris.comrndsystems.com This finding was instrumental in understanding the molecular basis of ligand-receptor interactions and highlighted the importance of species differences in drug development. tocris.com

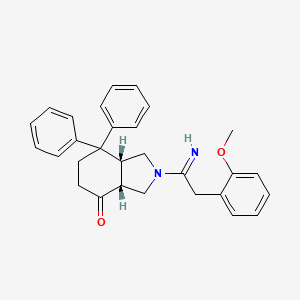

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBOQFANCXZMAU-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC(=N)N2C[C@H]3[C@@H](C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929179 | |

| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135911-02-3 | |

| Record name | (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135911-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135911023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP-67580 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RP-67580 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49U9M41BGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Rp 67580

Receptor Binding Affinity and Selectivity

RP 67580 demonstrates potent and selective binding to the NK1 receptor. rndsystems.comtocris.comprobechem.comfishersci.pt

Competitive Inhibition of [3H]SP Binding to NK1 Receptors

This compound functions as a competitive inhibitor of the binding of [3H]Substance P ([3H]SP), the primary endogenous ligand for the NK1 receptor, to NK1 receptors. This competitive inhibition has been observed in various preparations, including rat brain membranes and transfected cells expressing the rat NK1 receptor. medchemexpress.comcapes.gov.brmedchemexpress.compnas.orgnih.govnih.govscispace.com Studies using transfected Chinese hamster ovary (CHO) cells expressing the rat NK1 receptor confirmed that this compound displaces the specific binding of [3H]SP. nih.gov

Ki Values for NK1 Receptor

The binding affinity of this compound for the NK1 receptor has been quantified through inhibition constant (Ki) values in various studies. In rat brain membranes, Ki values of 2.9 nM and 4.16 nM have been reported. medchemexpress.comcapes.gov.brmedchemexpress.compnas.orgrndsystems.comtocris.comprobechem.comfishersci.ptucl.ac.ukmedchemexpress.comresearchgate.net Using [3H]this compound as a ligand in transfected rat NK1 receptor cells, a Kd value of 1.22 nM was determined, indicating high affinity binding. nih.gov

| Preparation | Species | Ligand | Binding Parameter | Value (nM) | Citation |

| Brain membranes | Rat | [3H]SP | Ki | 2.9 | rndsystems.comtocris.comprobechem.comfishersci.ptucl.ac.ukresearchgate.net |

| Brain membranes | Rat | [3H]SP | Ki | 4.16 ± 0.59 | medchemexpress.comcapes.gov.brmedchemexpress.compnas.org |

| Transfected cells | Rat | [3H]this compound | Kd | 1.22 ± 0.27 | nih.gov |

| Human UC11 cells | Human | N/A | Kd | 194 | westminster.ac.uknih.gov |

| Rat LRM55 glial cells | Rat | N/A | Kd | 7.9 | westminster.ac.uknih.gov |

| Human IM-9 cells | Human | [125I]-BHSP | IC50 | 30 | medchemexpress.com |

Selectivity Profile Against NK2 and NK3 Receptors

This compound exhibits a high degree of selectivity for the NK1 receptor over the other tachykinin receptors, NK2 and NK3. Studies have consistently shown that this compound has significantly lower affinity for NK2 and NK3 receptors compared to NK1 receptors. capes.gov.brrndsystems.comtocris.comprobechem.comfishersci.ptucl.ac.ukmedchemexpress.comncats.io In rats, Ki values for NK2 and NK3 receptors are reported to be greater than 10 µM. rndsystems.comtocris.comprobechem.comfishersci.ptucl.ac.uk Functional studies in isolated tissue preparations known to contain NK2 or NK3 receptors, such as the rabbit pulmonary artery (NK2) and rat portal vein (NK3), demonstrated that this compound was largely inactive or had very low potency in antagonizing responses mediated by NK2 or NK3 agonists. capes.gov.brnih.govnih.govcapes.gov.brnih.gov This confirms its selective action at NK1 receptors. capes.gov.brnih.govncats.ionih.gov

Species Selectivity and Receptor Heterogeneity

A notable characteristic of this compound is its differential affinity across species, which highlighted the existence of species-related heterogeneity in NK1 receptors. researchgate.netresearchgate.nettermedia.pl

Differential Affinity in Rat, Mouse, and Human Receptors

This compound displays higher affinity for NK1 receptors in rodents (rat and mouse) than in humans. rndsystems.comtocris.comfishersci.pt Quantitative comparisons have shown that this compound has an approximately 25-fold lower affinity for NK1 receptors in human cell lines (e.g., UC11 astrocytoma cells) compared to rat cell lines (e.g., LRM55 glial cells). westminster.ac.uknih.gov Specifically, the Kd value in human UC11 cells was reported as 194 nM, while in rat LRM55 cells, it was 7.9 nM. westminster.ac.uknih.gov Mouse and rat NK1 receptors are considered to have high sequence homology, suggesting similar pharmacological interactions with this compound in these species. ucl.ac.uk

Mechanism of Action as an NK1 Receptor Antagonist

This compound is characterized as a potent and selective antagonist of the tachykinin NK1 receptor. rndsystems.comtocris.com Its mechanism of action primarily involves the competitive inhibition of the binding of Substance P (SP) to the NK1 receptor. medchemexpress.com This selective antagonism allows this compound to modulate the effects mediated by Substance P. rndsystems.com

Research using transfected Chinese hamster ovary (CHO) cells expressing the rat NK1 receptor has demonstrated the high affinity of this compound for this receptor. Binding experiments using [³H]this compound as a ligand revealed a high affinity with a KD value of 1.22 ± 0.27 nM in transfected cell homogenates. this compound was found to compete specifically with NK1 receptor ligands in these studies.

The selectivity of this compound for the NK1 receptor has been further supported by studies showing significantly lower affinity for rat NK2 and NK3 receptors, with Ki values greater than 10 µM. rndsystems.comtocris.com However, it has been noted that this compound displays higher affinity at rat and mouse receptors compared to human receptors. rndsystems.comtocris.com

While primarily acting as an NK1 receptor antagonist, some studies have suggested potential interactions with other targets at higher concentrations. For instance, there is evidence suggesting possible inhibition of calcium channels and non-specific inhibitory effects on neurotransmission, although these effects appear to be enantioselective and potentially related to specific interactions with central NK1 receptors at higher doses. scispace.comucl.ac.uk

Inhibition of Substance P-Mediated Effects

This compound effectively inhibits the biological effects mediated by Substance P through its antagonism of the NK1 receptor. rndsystems.com Substance P is a neuropeptide that, upon binding to the NK1 receptor, triggers various downstream signaling events, including the hydrolysis of phosphoinositide.

In studies using transfected CHO cells expressing the rat NK1 receptor, Substance P stimulated the hydrolysis of phosphoinositide in a concentration- and time-dependent manner. This effect was also mimicked by selective NK1 receptor agonists like [Pro9]SP and septide (B1681630). Crucially, this compound did not induce the accumulation of inositol (B14025) phosphates itself, but it effectively inhibited the increase in inositol phosphate (B84403) levels mediated by Substance P without affecting the maximal response. This demonstrates its antagonist property in blocking the signaling cascade initiated by Substance P.

Further evidence of this compound's ability to inhibit Substance P-mediated effects comes from in vivo studies. In the rat urinary bladder, Substance P elicits tonic contraction by stimulating NK1 receptors on smooth muscle. nih.gov Both this compound and another selective NK1 antagonist, CP-96,345, inhibited Substance P-induced contraction. nih.gov this compound also inhibited plasma extravasation induced by Substance P and septide in the urinary bladder. nih.gov

In conscious rats, intracerebroventricular administration of Substance P leads to increases in blood pressure and heart rate, as well as behavioral responses like excessive grooming. scispace.comnih.gov Pretreatment with this compound effectively inhibited these cardiovascular and behavioral responses induced by Substance P in a dose-dependent manner. scispace.comnih.gov

In the neonatal rat spinal cord, this compound has been shown to depress the prolonged depolarization of the ipsilateral ventral root evoked by electrical stimulation of the saphenous nerve at C-fibre strength, an effect mediated in part by Substance P and neurokinin A. nih.gov

The inhibitory effects of this compound on Substance P-mediated responses are summarized in the following table based on available research findings:

| Effect Mediated by Substance P (and NK1 Receptor) | Inhibition by this compound | System/Tissue Studied | Source |

| Phosphoinositide hydrolysis | Inhibited without affecting maximal response | Transfected CHO cells (rat NK1) | |

| Tonic contraction | Inhibited (pKB = 6.7) | Rat urinary bladder (in vitro) | nih.gov |

| Plasma extravasation | Inhibited | Rat urinary bladder (in vivo) | nih.gov |

| Increased blood pressure | Effectively inhibited (at 100 pmol i.c.v.) | Conscious rats (central) | scispace.comnih.gov |

| Increased heart rate | Effectively inhibited (at 100 pmol i.c.v.) | Conscious rats (central) | scispace.comnih.gov |

| Behavioral responses (grooming, wet dog shakes) | Effectively inhibited (at 100 pmol i.c.v.) | Conscious rats (central) | scispace.comnih.gov |

| Slow ventral root potential (VRP) depolarization | Depressed (at 0.1-1 µM) | Neonatal rat spinal cord | nih.gov |

| Hot-plate paw withdrawal latency (in Dbh-/- mice) | Normalized hyperalgesia (at 0.2 to 6.4 mg/kg) | Dbh-/- mice | pnas.org |

| Plasma extravasation (electrical stimulation) | Significantly inhibited (ED50 = 0.15 mg/kg i.v.) | Rats (saphenous nerve stimulation) | medchemexpress.comtermedia.pl |

Interaction with Receptor Binding Pocket

This compound exerts its antagonist effects by interacting with the binding pocket of the NK1 receptor. It is described as a non-peptide antagonist that competitively inhibits the binding of [³H]Substance P to the NK1 receptor in rat brain membranes. medchemexpress.com The Ki value for this competitive inhibition is reported as 4.16 nM. medchemexpress.com

While the precise molecular interactions of this compound with the NK1 receptor binding pocket have been investigated, they have been suggested to differ from those of other non-peptide antagonists like CP-96,345. scispace.com It has been proposed that this compound and CP-96,345 may bind to overlapping but not identical sites within the NK1 receptor. scispace.com Both non-peptide antagonists have been considered to act as allosteric inhibitors, potentially altering the formation of the high-affinity binding site for the natural agonist, Substance P. scispace.com

Structural features of this compound are thought to contribute to its interaction with the receptor. Its molecular architecture allows for high selectivity and affinity. scbt.com The compound features a flexible linker that may enhance its ability to adapt to the receptor's binding pocket, optimizing interaction dynamics. scbt.com The strategic placement of polar functional groups is suggested to facilitate strong electrostatic interactions, while its lipophilic characteristics may promote effective membrane permeability, influencing receptor desensitization and internalization processes. scbt.com

In Vitro Investigations of Rp 67580

Cellular Receptor Activity Assays

Cellular receptor activity assays have been instrumental in defining the binding affinity and selectivity of RP 67580 for neurokinin receptors.

Inhibition of [3H]SP Binding in Rat Brain Membranes

This compound has been shown to competitively inhibit the binding of [3H]SP to NK1 receptors in rat brain membranes. This competitive inhibition indicates that this compound binds to the same site on the NK1 receptor as substance P, preventing SP from exerting its effects. The inhibition constant (Ki) for this compound in this assay was determined to be 4.16 ± 0.59 nM. capes.gov.brmedchemexpress.com This demonstrates a high affinity of this compound for the rat brain NK1 receptor.

Table 1: Inhibition of [3H]SP Binding in Rat Brain Membranes

| Compound | Target Receptor | Assay Type | Ki (nM) |

| This compound | NK1 | [3H]SP Binding | 4.16 ± 0.59 |

Effects on Contractions in Isolated Tissue Preparations (e.g., Guinea Pig Ileum)

Studies using isolated tissue preparations, such as the guinea pig ileum, have further characterized the antagonistic activity of this compound. Substance P and septide (B1681630), a selective NK1 agonist, induce contractions in the guinea pig ileum. This compound competitively inhibited these contractions. capes.gov.brnih.gov The pA2 values, a measure of antagonist potency in functional assays, were found to be 7.16 for SP-induced contractions and 7.59 for septide-induced contractions in guinea pig ileum. capes.gov.brnih.gov

This compound also demonstrated selectivity in these assays, showing no significant activity on contractions induced by agonists for NK2 and NK3 receptors in preparations like rabbit pulmonary artery and rat portal vein. capes.gov.brnih.govnih.gov However, in guinea-pig ileum, NK2 agonists showed some interaction, which might be due to the apparent interaction of these agonists with NK1 receptors in this specific tissue. nih.gov this compound partially decreased the contraction components of non-adrenergic non-cholinergic (NANC) nervous system responses in isolated rat, guinea pig, and mouse ileums in a dose-dependent manner, indicating an involvement of NK1 receptors in these responses across species. researchgate.netresearchgate.net

Table 2: Antagonism of Contractions in Isolated Tissues

| Tissue Preparation | Agonist | Target Receptor | Antagonist | pA2 / pKB |

| Guinea Pig Ileum | Substance P | NK1 | This compound | 7.16 |

| Guinea Pig Ileum | Septide | NK1 | This compound | 7.59 |

| Guinea Pig Trachea | NK1 agonists | NK1 | This compound | 6.3 to 6.8 (pKB) nih.gov |

| Guinea Pig Urinary Bladder | NK1 agonists | NK1 | This compound | 6.3 to 6.8 (pKB) nih.gov |

Radioligand Binding Studies in Human and Rat Cell Lines (e.g., IM-9, UC11, LRM55)

Radioligand binding studies using cell lines have revealed species differences in the affinity of this compound for the NK1 receptor. In transfected Chinese hamster ovary (CHO) cells expressing the rat NK1 receptor, [3H]this compound displayed a high affinity with a KD value of 1.22 ± 0.27 nM. nih.govuclouvain.be

However, this compound has shown lower affinity for human NK1 receptors compared to rat receptors. In human UC11 cells, derived from a human astrocytoma and expressing NK1 receptors, this compound had a KD of 194 nM. nih.govnih.govresearchgate.netwestminster.ac.uk In contrast, its affinity for NK1 receptors in rat LRM55 glial cells was significantly higher, with a KD of 7.9 nM. nih.govnih.govresearchgate.netwestminster.ac.uk This indicates an approximately 25-fold lower affinity for human NK1 receptors compared to rat NK1 receptors. nih.govnih.govwestminster.ac.uk The pharmacological profile of this compound in guinea pig ileum was observed to be similar to that in human UC11 cells. nih.govnih.govwestminster.ac.uk

Table 3: Radioligand Binding Affinities in Cell Lines

| Cell Line | Species | Receptor | Ligand | KD (nM) |

| Transfected CHO | Rat | NK1 | [3H]this compound | 1.22 ± 0.27 nih.govuclouvain.be |

| LRM55 | Rat | NK1 | This compound | 7.9 nih.govnih.govwestminster.ac.uk |

| UC11 | Human | NK1 | This compound | 194 nih.govnih.govwestminster.ac.uk |

Intracellular Signaling Pathway Modulation

Beyond receptor binding, in vitro studies have explored how this compound affects intracellular signaling pathways activated by substance P.

Inhibition of Inositol (B14025) Phosphate (B84403) Accumulation

Substance P is known to stimulate the hydrolysis of phosphoinositides, leading to the accumulation of inositol phosphates, a key step in NK1 receptor-mediated signaling. In transfected CHO cells expressing the rat NK1 receptor, substance P stimulated inositol phosphate accumulation in a concentration-dependent manner. nih.govuclouvain.be this compound was found to inhibit this increase in inositol phosphates mediated by substance P. nih.govuclouvain.be this compound did not induce inositol phosphate accumulation itself, confirming its antagonist properties. nih.govuclouvain.be Similar inhibitory effects on NK1 receptor-stimulated [3H]-inositol phosphate accumulation were observed in human UC11 cells and rat LRM55 glial cells, further supporting its antagonistic action on this signaling pathway. nih.govwestminster.ac.uk RP67580 also acted as a competitive inhibitor of SP-induced inositol phosphate production in rat parotid gland. researchgate.net

Modulation of NF-κB-luciferase Activation by Substance P

Substance P has been shown to activate nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses. nih.gov Studies have investigated the effect of this compound on Substance P-induced NF-κB activation using reporter gene assays. In human A549 adenocarcinoma cells transfected with the Tacr1 gene (encoding the NK1 receptor) and an NF-κB-luciferase reporter gene, Substance P treatment led to NF-κB-luciferase activation. ncats.io this compound exhibited a dose-dependent inhibition of this Substance P-induced NF-κB-luciferase activation. ncats.io This suggests that this compound can modulate intracellular signaling downstream of NK1 receptor activation, specifically impacting the NF-κB pathway.

Effects on MAPK/ERK Signaling (pAKT, pERK, pP38)

The SP/NK1R complex is known to activate the mitogen-activated protein kinase (MAPK) cascade, which includes extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. nih.gov These pathways play significant roles in processes such as cell survival and migration. nih.govnih.gov Activation of NK1R by SP can lead to the activation of PI3K and subsequent phosphorylation of Akt (pAKT), a key protein kinase involved in suppressing apoptosis. nih.gov SP is also known to enhance inflammatory chemokine production via ERK/p38 MAPK-mediated NF-κB activation. nih.gov

Research indicates that blocking NK1R with antagonists like this compound may limit these signaling cascades. nih.gov While direct studies explicitly detailing this compound's quantitative effects on pAKT, pERK, and pP38 levels were not extensively available in the search results, the known involvement of NK1R in activating these pathways suggests that its antagonism by this compound would likely lead to a reduction in their phosphorylation status. One study noted that the levels of phosphorylated p38 MAPK, JNKs, ERKs, and Akt were similar between different groups in a model, but this was not directly assessing the effect of this compound on these specific phosphorylation markers in isolation. slideheaven.com However, the broader context of NK1R antagonists suggests their action is, at least in part, mediated through influencing these pathways. nih.govsci-hub.sesci-hub.se

Effects on Cell Proliferation and Apoptosis in Cellular Models

The SP/NK1R system is implicated in promoting tumor cell proliferation and preventing apoptosis. researchgate.net Tumor cells often overexpress NK1R, and its activation by SP favors proliferation via MAPK signaling. researchgate.net

The following table summarizes the general observed effects of NK1R antagonism, which includes this compound, on cell proliferation and apoptosis based on the research findings:

| Cellular Process | Effect of NK1R Antagonism (including this compound) |

| Cell Proliferation | Inhibition |

| Apoptosis | Induction/Promotion |

Preclinical in Vivo Studies of Rp 67580

Models of Neurogenic Inflammation

RP 67580 has been studied extensively in models of neurogenic inflammation, which is characterized by vasodilation, increased vascular permeability, and plasma extravasation mediated by sensory nerves and neuropeptides like substance P. nih.govresearchgate.netresearchgate.netphysiology.orgnih.govjneurology.compreprints.orgmdpi.comfrontiersin.org

Inhibition of Plasma Extravasation Induced by Chemical Irritants (e.g., Xylene, Capsaicin)

This compound has demonstrated potent inhibitory effects on plasma extravasation induced by chemical irritants. In rat hind paw skin, local application of xylene or capsaicin (B1668287) caused plasma extravasation, which was powerfully reduced by intravenous administration of this compound. The ID50 for xylene-induced extravasation was 0.03 mg/kg (i.v.), and for capsaicin-induced extravasation, it was 0.06 mg/kg (i.v.). These inhibitory effects were found to be stereospecific, with the enantiomer RP 68651 (3aS, 7aS) being inactive at 1 mg/kg (i.v.). nih.govcapes.gov.brresearchgate.netresearchgate.netscience.gov

This compound also inhibited plasma extravasation induced by intravenous injection of exogenous substance P (SP) or septide (B1681630), a selective NK1 agonist, with ID50 values ranging from 0.04 to 0.05 mg/kg (i.v.). nih.govcapes.gov.brresearchgate.netresearchgate.net In the dura mater of guinea-pigs and rats, this compound dose-dependently inhibited plasma extravasation caused by intravenous capsaicin or exogenous substance P, respectively. The ED50 values were 35 µg/kg (i.v.) in guinea-pigs and 2.5 µg/kg (i.v.) in rats. This compound appeared more effective in the dura mater compared to peripheral organs in these species. nih.gov

Table 1: Inhibition of Plasma Extravasation by this compound in Rats

| Inducing Agent | Tissue/Model | Route of Administration | ID50 (mg/kg) |

| Xylene | Hind paw skin | i.v. | 0.03 |

| Capsaicin | Hind paw skin | i.v. | 0.06 |

| Substance P (exogenous) | Hind paw skin | i.v. | 0.04-0.05 |

| Septide ([pGlu6,Pro9]SP(6-11)) | Hind paw skin | i.v. | 0.04-0.05 |

| Substance P (exogenous) | Urinary bladder | i.v. | 0.04 |

| Substance P (exogenous) | Dura mater | i.v. | 0.0025 |

| Capsaicin | Dura mater (Guinea-pig) | i.v. | 0.035 |

Attenuation of Plasma Extravasation Induced by Electrical Nerve Stimulation

This compound has also shown effectiveness in attenuating plasma extravasation induced by electrical nerve stimulation. Electrical stimulation of the saphenous nerve in the rat hind paw skin caused plasma extravasation, which was potently and dose-dependently inhibited by this compound with an ED50 of 0.15 mg/kg (i.v.). medchemexpress.comnih.govpnas.orgresearchgate.net Electrical stimulation of the trigeminal ganglion in rats also produced plasma extravasation in the dura mater, which was dose-dependently reduced by this compound with an ID50 of 0.6 µg/kg. The enantiomer RP 68651 was significantly less active. nih.gov

In comparison to opioid receptor agonists like morphine and PD-117302, this compound demonstrated a higher percentage of inhibition of plasma extravasation induced by electrical nerve stimulation. This compound (3 mg/kg, s.c.) achieved 90 ± 3% inhibition, while morphine and PD-117302 (both at 10 mg/kg, s.c.) showed 74 ± 4% and 48 ± 9% inhibition, respectively. nih.govcapes.gov.brresearchgate.net

Table 2: Inhibition of Electrically-Induced Plasma Extravasation by this compound in Rats

| Nerve Stimulated | Tissue/Model | Route of Administration | ED50/Inhibition (%) |

| Saphenous nerve | Hind paw skin | i.v. | 0.15 mg/kg (ED50) |

| Saphenous nerve | Hind paw skin | s.c. | 90 ± 3% (at 3 mg/kg) nih.govcapes.gov.brresearchgate.net |

| Trigeminal ganglion | Dura mater | Systemic | 0.0006 mg/kg (ID50) nih.gov |

Effects on Capsaicin-Induced Nasal Fluid Hypersecretion

This compound has been shown to affect capsaicin-induced nasal fluid hypersecretion. In rats, this compound (1 mg/kg, i.v.) abolished capsaicin-induced nasal fluid hypersecretion by 82 ± 5%. This effect was also found to be stereospecific, with the enantiomer RP 68651 being inactive at the same dose. nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net

Postsynaptic Action in Inhibiting Plasma Extravasation

Studies suggest that this compound exerts its inhibitory effect on plasma extravasation at the postsynaptic level. In rats neonatally treated with capsaicin, which increases plasma extravasation induced by substance P, this compound completely inhibited this increased extravasation, similar to its effect in control animals. This finding indicates that this compound acts postsynaptically to inhibit plasma extravasation. nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.netnih.gov This is in contrast to opioid receptor agonists, which appear to have a presynaptic action in inhibiting plasma extravasation induced by electrical nerve stimulation. nih.govcapes.gov.brresearchgate.net

Pain and Nociception Models

This compound has also been evaluated for its antinociceptive activity in various pain and nociception models. medchemexpress.comnih.govcapes.gov.brscispace.comnih.govresearchgate.net

Antinociceptive Activity in Chemical Pain Models (e.g., Phenylbenzoquinone-induced Writhing, Formalin Test)

This compound has demonstrated antinociceptive activity in chemical pain models in mice and gerbils. In the phenylbenzoquinone-induced writhing test in mice, this compound was active with an ED50 of 0.07 mg/kg (s.c.). nih.govpnas.orgresearchgate.net In the formalin test, also in mice, this compound showed antinociceptive effects with an ED50 of 3.7 mg/kg (s.c.). nih.govpnas.orgresearchgate.net Its potency in these tests was reported to be of the same order as that of morphine. nih.govpnas.orgresearchgate.netgoogle.com this compound also annulled the nociceptive effect induced by phenylbenzoquinone and formalin administration in mice and rats. termedia.plprobechem.com

Studies using intracerebroventricular administration of this compound in rats showed that it was more effective in inhibiting the behavioral response to formalin and the pain-induced activation of c-Fos compared to an NK2 receptor antagonist, suggesting preferential activation of NK1 receptors in pathways responding to noxious stimuli. nih.gov Intra-VTA infusions of RP-67580 prevented stress-induced analgesia in the formalin test in rats, suggesting a role of endogenous SP in the VTA in mediating this effect. nih.gov

However, in a mechanical conflict system (MCS) model assessing affective pain in rats with chronic constriction nerve injury (CCI), systemic administration of this compound (1 and 10 mg/kg) failed to decrease escape latency, unlike pregabalin (B1679071) and morphine which showed antinociceptive effects in this model. This suggests that this compound did not alter MCS escape responses in this specific neuropathic pain model. plos.orguky.edu

Table 3: Antinociceptive Activity of this compound in Chemical Pain Models

| Pain Model | Species | Route of Administration | ED50 (mg/kg) |

| Phenylbenzoquinone-induced writhing | Mice | s.c. | 0.07 |

| Formalin test | Mice | s.c. | 3.7 |

Attenuation of Hypersensitivity in Neuropathic Pain Models (e.g., Diabetic Neuropathy)

Neuropathic pain, often characterized by hypersensitivity like allodynia and hyperalgesia, can arise from damage to the peripheral nervous system due to injury or disease, such as diabetic neuropathy neurofit.com. Studies in glucose-fed rats, a model exhibiting characteristics of diabetic neuropathy including increased brain kinin B1 receptor density, have investigated the effects of NK1 receptor antagonists on nocifensive behavior physoc.org. In this model, a selective B1 receptor agonist induced significant behavioral manifestations such as face washing, sniffing, head scratching, rearing, teeth chattering, grooming, digging, licking, biting, and wet-dog shakes physoc.org. Intracerebroventricular administration of this compound was shown to prevent these behavioral responses induced by the B1 receptor agonist in glucose-fed rats physoc.org. This suggests a potential involvement of substance P and NK1 receptors in the central mediation of nocifensive behaviors in this model of diabetic neuropathy physoc.org.

Modulation of Afferent Sensitization

Substance P, an inflammatory mediator, contributes to biological effects in various tissues by binding primarily to the NK1 receptor and, to a lesser extent, the NK2 receptor nih.gov. Sensitization of primary afferent neurons involves a decreased stimulus threshold for depolarization and an increased firing rate in response to stimuli physiology.org. This process can be driven by the release of pro-inflammatory substances, including tachykinins physiology.org.

Studies investigating the sensitizing effect of substance P on articular afferent fibers in rat knee joints have utilized this compound nih.gov. Intra-arterial administration of substance P near the knee joint sensitized a proportion of units recorded from both normal and acutely inflamed joints nih.gov. Subsequent intra-arterial application of this compound demonstrated a dose-dependent antagonism of this sensitizing effect of substance P in a significant percentage of slowly conducting articular afferents from both normal and inflamed knee joints nih.gov. This electrophysiological evidence supports the hypothesis that substance P-induced sensitization of afferents in the rat knee joint is mediated mainly via the NK1 receptor, likely located on the primary afferents nih.gov. Another study also noted that tachykinin NK1 receptor antagonists like RP-67580 can selectively suppress the peritoneogastric motor inhibitory reflex induced by the intraperitoneal injection of acetic acid, which causes visceral pain and inhibits gastric emptying in rats physiology.org.

Central Versus Peripheral Sites of Action in Nociception

Determining the precise site of action for the antinociceptive effects of NK1 receptor antagonists has been a subject of research researchgate.netnih.gov. Studies using this compound have explored its effects following both intravenous and intrathecal administration in anesthetized rats, assessing reflex changes in mean arterial pressure (MAP) and intragastric pressure (IGP) in response to chemical irritants like hydrochloric acid or capsaicin as indicators of nociception nih.govkssg.ch.

Intravenous administration of this compound at doses up to 5 mg/kg had minimal impact on the reflex changes in MAP or IGP induced by hydrochloric acid or capsaicin nih.govkssg.ch. However, intravenous this compound (1 mg/kg) significantly reduced the sensitization to intraperitoneal capsaicin caused by preinjection of prostaglandin (B15479496) E2 nih.govkssg.ch. In contrast, intrathecal injection of a much lower dose of this compound (5 micrograms) inhibited the reflex changes in MAP and IGP in response to both intraperitoneal and subcutaneous capsaicin nih.govkssg.ch. The inactive enantiomer, RP 68651, was ineffective in these experiments nih.govkssg.ch. These findings suggest that spinal NK1 receptors are involved in the acute transmission of chemically induced pain, while peripheral NK1 receptors play a role in sensitization by prostaglandin E2 nih.govkssg.ch. The limited efficacy of intravenous this compound on acute nociceptive reflexes is attributed to its insufficient penetration of the blood-brain barrier nih.govkssg.ch.

Central Nervous System (CNS) Activity and Behavioral Effects

This compound has been investigated for its effects on CNS activity and substance P-associated behavioral responses, reflecting its ability to cross the blood-brain barrier and interact with central NK1 receptors scispace.comphysiology.org. This compound is described as a selective and high-affinity antagonist at central NK1 tachykinin receptors in rats scispace.comnih.gov.

Inhibition of Substance P-Induced Cardiovascular Responses (Blood Pressure, Heart Rate)

Substance P, when injected intracerebroventricularly (i.c.v.) in conscious rats, induces increases in blood pressure (BP) and heart rate (HR) scispace.comnih.gov. These cardiovascular responses are part of a broader reaction that can include behavioral arousal ahajournals.org. Studies have shown that i.c.v. administration of this compound can effectively inhibit these substance P-induced cardiovascular effects scispace.comnih.gov.

Specific data on the inhibition of substance P-induced cardiovascular responses by this compound are presented below:

| Pretreatment (i.c.v.) | Substance P (i.c.v.) | Effect on Blood Pressure | Effect on Heart Rate | Citation |

| Saline | 25 pmol | Increase | Increase | scispace.comnih.gov |

| This compound (25 pmol) | 25 pmol | No significant effect | No significant effect | scispace.com |

| This compound (100 pmol) | 25 pmol | Reduced to control levels | Reduced to control levels | scispace.comnih.gov |

| This compound (500 pmol) | 25 pmol | Reduced BP response | Behavioral effects not altered | scispace.com |

| This compound (2500 pmol) | 25 pmol | Exaggerated BP response | Behavioral response not affected | scispace.comnih.gov |

| RP 68651 (100 or 2500 pmol) | 25 pmol | Did not modify | Did not modify | scispace.comnih.gov |

These results indicate a dose-dependent inhibition of substance P-induced increases in blood pressure and heart rate by central administration of this compound, with 100 pmol being particularly effective scispace.comnih.gov.

Attenuation of Substance P-Associated Behavioral Responses (Grooming, Wet Dog Shakes)

Intracerebroventricular injection of substance P in conscious rats also elicits behavioral responses such as excessive grooming and wet dog shakes scispace.comnih.gov. These behaviors are associated with the central effects of substance P scispace.comnih.gov.

This compound has been shown to attenuate these substance P-associated behavioral responses. The table below summarizes some of the observed effects:

| Pretreatment (i.c.v.) | Substance P (i.c.v.) | Behavioral Responses Observed (e.g., Grooming, Wet Dog Shakes) | Effect of this compound Pretreatment | Citation |

| Saline | 25 pmol | Excessive grooming, wet dog shakes | Present | scispace.comnih.gov |

| This compound (100 pmol) | 25 pmol | Excessive grooming, wet dog shakes | Effectively inhibited all behavioral manifestations | scispace.comnih.gov |

| This compound (500 pmol) | 25 pmol | Excessive grooming, wet dog shakes | Behavioral effects not altered | scispace.com |

| This compound (2500 pmol) | 25 pmol | Excessive grooming, wet dog shakes | Behavioral response not affected | scispace.comnih.gov |

| RP 68651 (100 or 2500 pmol) | 25 pmol | Excessive grooming, wet dog shakes | Did not modify | scispace.comnih.gov |

A dose of 100 pmol of i.c.v. This compound was particularly effective in inhibiting the behavioral manifestations elicited by substance P scispace.com.

Effects on Central Inflammatory Reactions (e.g., Meningoencephalitis in Trypanosomiasis Models)

Substance P has been implicated in inflammatory responses, including those in the central nervous system pnas.orgoup.com. Experimental models of central nervous system inflammation, such as the meningoencephalitis induced in mice infected with Trypanosoma brucei brucei and treated with subcurative trypanocidal drugs, have been used to investigate the role of substance P and the effects of NK1 receptor antagonists pnas.orgnih.gov. This model exhibits inflammatory features similar to posttreatment reactive encephalopathies seen in human African trypanosomiasis pnas.orgnih.gov.

In this mouse model, administration of this compound intraperitoneally at a dose of 2 mg/kg twice daily resulted in a significant reduction in both the severity of the inflammatory response and the degree of astrocyte activation in the brains of treated animals compared to controls pnas.org. The inactive enantiomer, RP 68651, had no effect on the central nervous system inflammatory reaction pnas.org. These findings strongly suggest that substance P plays a key role in the development of the severe central nervous system inflammatory response observed in this model of African trypanosomiasis, and that this compound can ameliorate this reaction pnas.orgmdpi.com.

| Treatment | Inflammatory Response Severity | Astrocyte Activation | Citation |

| Control (no this compound) | Severe meningoencephalitis | Pronounced astrocyte activation | pnas.org |

| This compound (2 mg/kg i.p. twice daily) | Significant reduction | Significant reduction | pnas.org |

| RP 68651 | No effect | No effect | pnas.org |

This amelioration of central inflammation by this compound highlights the involvement of a substance P-dependent pathway in the generation of this response pnas.org.

Impact on Astrocyte Activation in CNS Inflammation

Preclinical studies have explored the effects of this compound on central nervous system (CNS) inflammation, particularly its impact on astrocyte activation. Astrocyte activation is a key event in neuroinflammation, occurring early in the inflammatory response within the CNS nih.gov.

Research using a mouse model of human African Trypanosomiasis (HAT), which involves CNS involvement and can lead to a post-treatment reactive encephalopathy (PTRE), has demonstrated the effect of this compound. This experimental model mimics many pathological features of human PTRE, including increased CNS cytokines and astrocyte activation nih.gov. In this model, treatment with this compound, a substance P antagonist, was shown to ameliorate the severity of established PTRE and significantly reduce astrocyte activation nih.govnih.gov. This suggests a significant role for substance P in generating the inflammatory response in this context and highlights this compound's potential to mitigate this activation nih.govnih.gov.

Further support for the involvement of substance P/NK1 receptor interactions in neuroinflammation comes from studies showing that inhibiting these interactions with this compound reduces the inflammatory response and reactive astrogliosis associated with Trypanosoma brucei brucei infection in the CNS frontiersin.orgpreprints.orgmdpi.com. Astrocytes, being the most numerous cell type in the CNS, are key immune-active cells and play a crucial role in initiating and propagating inflammatory responses in the brain frontiersin.orgmdpi.com. The ability of this compound to reduce astrocyte activation in these models indicates its potential as a therapeutic tool for inflammatory CNS disorders where substance P/NK1 receptor interactions contribute to the pathology frontiersin.orgmdpi.com.

| Model System | Inflammatory Condition | Effect of this compound | Reference |

| Mouse model of Human African Trypanosomiasis | Post-treatment reactive encephalopathy | Ameliorates severity | nih.govnih.gov |

| Mouse model of Human African Trypanosomiasis | Astrocyte activation in CNS | Reduces astrocyte activation | nih.govnih.gov |

| Mouse model of Trypanosoma brucei brucei infection | Inflammatory response in CNS | Reduces inflammatory response | frontiersin.orgpreprints.orgmdpi.com |

| Mouse model of Trypanosoma brucei brucei infection | Reactive astrogliosis in CNS | Reduces reactive astrogliosis | frontiersin.orgpreprints.orgmdpi.com |

Other Physiological System Studies

Cardiovascular System: Modulation of Hypotensive Responses (e.g., Endotoxin-induced)

This compound has also been investigated for its effects on the cardiovascular system, particularly its modulation of hypotensive responses such as those induced by endotoxin (B1171834) (lipopolysaccharide, LPS). Endotoxin administration in rats elicits tachycardia and hypotension physiology.orgnih.gov.

Studies have shown that blocking the NK1 receptor with selective antagonists like this compound or L-733,060 prevents the recovery from LPS-induced hypotension in anesthetized rats physiology.orgnih.gov. This suggests that the NK1 receptor may play a role in the recovery phase of endotoxin-induced hypotension physiology.org. Specifically, in rats pretreated with this compound before LPS injection, the initial decrease in mean arterial pressure (MAP) was sustained, and the LPS-induced increase in heart rate (HR) was significantly attenuated physiology.org.

Substance P can have direct actions on endothelial NK1 receptors, causing vasodilation, but it can also stimulate sympathetic nerve activity via NK1 receptors physiology.orgphysiology.org. The finding that NK1 receptor antagonists like this compound aggravated LPS-induced hypotension suggests that the increased sympathetic nerve activity stimulated by substance P activation of NK1 receptors is sufficiently intense to counteract the vasodilator action in this context physiology.orgphysiology.org. While this compound alone did not significantly affect baseline blood pressure, it did decrease baseline HR physiology.org. The ability of this compound to sustain the hypotensive response to LPS indicates a potential protective role of NK1 receptors in preventing the severity of LPS-induced hypotension physiology.orgnih.gov. It is speculated that peripheral NK1 receptors may primarily contribute to the recovery of LPS-induced hypotension, although further studies are needed to differentiate between central and peripheral effects physiology.org.

| Treatment Group | Baseline MAP (mmHg) | Baseline HR (bpm) | MAP 1h Post-LPS (mmHg) | Effect on LPS-induced Hypotension | Reference |

| LPS alone | - | - | ~25-30 | Recovery observed | physiology.orgnih.gov |

| This compound + LPS | No significant effect | Decreased | ~66-74 | Sustained/Aggravated hypotension | physiology.orgnih.govphysiology.org |

| L-733,060 + LPS | No effect | Attenuated increase | ~60-69 | Sustained/Aggravated hypotension | physiology.orgnih.gov |

Note: Data on baseline MAP and HR for LPS alone group were not explicitly provided in the same table format in the source, but the text indicates LPS elicited tachycardia and hypotension with gradual recovery physiology.orgnih.gov. The MAP 1h Post-LPS for LPS alone is an approximate value based on the described recovery compared to the fall in MAP with antagonists.

Spinal Cord Reflex Pathways

The effects of this compound on spinal cord reflex pathways have been investigated, particularly in the context of its activity as a tachykinin NK1 receptor antagonist nih.govresearchgate.net. Substance P and neurokinin A (NKA), both tachykinins, are involved in neurotransmission in the spinal cord tocris.comresearchgate.net.

Studies using isolated neonatal rat spinal cord preparations have examined the pharmacological characteristics of this compound and its effects on reflex responses evoked by stimulating primary afferent fibers nih.gov. This compound acts as a high-affinity NK1 receptor antagonist in the neonatal rat spinal cord nih.gov. It caused rightward shifts in the concentration-response curves for substance P, NKA, and substance P methyl ester (SPOMe), an NK1-selective agonist nih.gov. This indicates its antagonistic effect on NK1 receptors activated by these tachykinins nih.gov.

Electrical stimulation of the saphenous nerve with C-fiber strength evokes a slow ventral root potential (VRP) in the ipsilateral spinal cord researchgate.net. This response is believed to involve substance P and NKA as neurotransmitters researchgate.net. This compound has been shown to depress this saphenous-nerve-evoked slow VRP researchgate.net. This provides further evidence for the involvement of substance P and NKA in mediating this specific spinal reflex pathway and demonstrates the ability of this compound to modulate this activity through NK1 receptor blockade researchgate.net.

While this compound primarily acts as an NK1 receptor antagonist, studies also noted that it possessed an antinicotinic action, depressing responses to acetylcholine (B1216132) and nicotine (B1678760) at higher concentrations nih.gov. However, its effects on responses to other neurotransmitters like bombesin, L-glutamate, GABA, thyrotropin-releasing hormone, and muscarine (B1676868) were not observed at similar concentrations nih.gov.

| Spinal Cord Preparation | Stimulus | Measured Response | Effect of this compound | Reference |

| Isolated neonatal rat spinal cord | Substance P, NKA, SPOMe | Ventral root depolarization | Rightward shift of concentration-response curves | nih.gov |

| Isolated neonatal rat spinal cord | Saphenous nerve (C-fiber) | Slow ventral root potential | Depressed the slow VRP | researchgate.net |

| Isolated neonatal rat spinal cord | Acetylcholine, Nicotine | Depolarization | Depressed responses (at higher concentrations) | nih.gov |

| Isolated neonatal rat spinal cord | Other neurotransmitters | Depolarization | No effect observed (at similar concentrations) | nih.gov |

Comparative Pharmacology of Rp 67580 with Other Nk1 Receptor Antagonists

Comparison with CP-96,345

RP 67580 and CP-96,345 were among the early non-peptide NK1 receptor antagonists discovered, and their comparative pharmacology provided crucial insights into species differences in NK1 receptors. Both compounds are potent and selective NK1 receptor antagonists. tocris.comnih.gov Studies have shown that this compound and CP-96,345 exert a potent, selective, and competitive antagonistic action on NK1 receptors in vitro. nih.gov

However, a key distinction lies in their species selectivity. This compound demonstrates higher affinity for the NK1 receptor in rats and mice compared to humans. tocris.comwikipedia.org In contrast, CP-96,345 shows selectivity for the human NK1 receptor. researchgate.net This difference in species selectivity has been attributed to divergent amino acid residues in the human and rat NK1 receptors. researchgate.net

In in vitro studies using guinea-pig peripheral organs, this compound and CP-96,345 showed similar results in inhibiting tachykinin-induced contractions, suggesting a potent, selective, and competitive antagonistic action on NK1 receptors. nih.gov This work also suggested the potential existence of at least two distinct NK1 receptor subtypes in some guinea-pig peripheral organs, based on the difference in this compound activity observed in different tissues like the ileum versus the trachea and urinary bladder. nih.gov

Both this compound and CP-96,345 have been shown to inhibit neurogenic inflammation in vivo. tocris.comdntb.gov.ua For example, CP-96,345 has been used in preclinical studies to investigate the pathophysiological role of the NK1 receptor, demonstrating its involvement in pain perception and inflammation. researchgate.net

| Compound | Species Affinity Preference | In vitro NK1 Antagonism (e.g., pA2/pKB in guinea-pig ileum) | In vivo Neurogenic Inflammation Inhibition |

| This compound | Rat and Mouse > Human tocris.comwikipedia.org | 7.1-7.6 (pA2) nih.gov | Yes dntb.gov.ua |

| CP-96,345 | Human > Rat researchgate.net | Similar to this compound nih.gov | Yes tocris.comresearchgate.net |

Comparison with Other Non-Peptide Antagonists (e.g., L-732,138, L-733,060, Aprepitant)

This compound is one among several non-peptide NK1 receptor antagonists that were developed. Other notable compounds include L-732,138, L-733,060, and Aprepitant. mdpi.comias.ac.innih.gov These antagonists differ in their chemical structures and pharmacological profiles, including receptor affinity across species and efficacy in various models.

L-733,060 is described as a potent NK1 antagonist with varying Ki values across species, showing high affinity for gerbil and human receptors, but lower affinity for rat receptors compared to gerbil or human. tocris.com Aprepitant is another selective and high-affinity antagonist of substance P/neurokinin 1 (NK1) receptors. wikipedia.orgmims.com L-732,138 is characterized as a potent and highly selective competitive tachykinin NK1 receptor antagonist with an IC50 value of 2.3 nM.

While this compound shows higher affinity for rodent NK1 receptors, compounds like L-733,060 and Aprepitant were developed with improved activity at the human NK1 receptor, leading to their clinical investigation and use, particularly Aprepitant for chemotherapy-induced nausea and vomiting. wikipedia.orgwikipedia.org

Studies comparing these antagonists in various in vitro and in vivo models have revealed both similarities and differences in their effects. For instance, L-733,060 has shown anxiolytic-like effects in animal studies and exhibits antitumor activity in vitro. tocris.comwikipedia.org Aprepitant has also demonstrated antitumor activity against various human cancer cell lines. mdpi.comias.ac.innih.gov L-732,138, L-733,060, and Aprepitant have been reported to exert antitumor actions by inducing apoptosis in tumor cells. mdpi.comnih.govresearchgate.net

| Compound | Human NK1 Affinity | Rodent NK1 Affinity | Notable Activities (Beyond General NK1 Antagonism) |

| This compound | Lower tocris.comwikipedia.org | Higher tocris.comwikipedia.org | Antinociceptive tocris.compnas.org |

| L-732,138 | Potent (IC50 = 2.3 nM) | Not specified in sources | Antitumor activity in vitro mdpi.comnih.govresearchgate.net |

| L-733,060 | High (Ki = 0.2 nM) tocris.com | Lower (Ki = 93.13 nM) tocris.com | Anxiolytic-like, Antitumor activity mdpi.comias.ac.innih.govtocris.comwikipedia.org |

| Aprepitant | High wikipedia.orgmims.com | Not specified in sources | Antiemetic, Antitumor activity mdpi.comias.ac.innih.govwikipedia.org |

Differential Effects in Specific Pain and Inflammation Models

This compound has been utilized in various pain and inflammation models to investigate the role of NK1 receptors and compare its effects with other antagonists. Its efficacy can vary depending on the specific model and the underlying mechanisms involved.

In models of neurogenic inflammation, this compound has been shown to be effective in inhibiting responses mediated by substance P. tocris.comdntb.gov.ua This aligns with the understanding that substance P, acting via NK1 receptors, plays a significant role in inflammatory processes.

Studies in pain models have provided insights into the antinociceptive potential of this compound. In a mouse model of chronic muscle pain induced by acid injection, coinjection of acid with this compound, a selective NK1 antagonist, induced long-lasting mechanical hyperalgesia, similar to that observed in mice lacking the tachykinin 1 gene (which produce no substance P). nih.gov This suggests that blocking NK1 receptors with this compound prevented the normal resolution of hyperalgesia in this model, indicating a complex role for substance P and NK1 receptors in pain modulation. nih.gov

In a mouse model lacking dopamine (B1211576) β-hydroxylase (Dbh-/- mice), which exhibit chronic thermal hyperalgesia, this compound normalized the hot-plate pain behavior. pnas.org This effect was also observed with other NK1 antagonists, CP-96,345 and L-733,060, suggesting that NK1 receptor activation contributes to this specific type of hyperalgesia. pnas.org The study concluded that in the absence of noradrenaline, substance P acting at the NK1 receptor causes chronic thermal hyperalgesia. pnas.org

In models of central nervous system inflammation, this compound has demonstrated beneficial effects. In a mouse model of Trypanosoma infection leading to severe meningoencephalitis, this compound significantly reduced the inflammatory response and reactive astrogliosis. mdpi.compreprints.org This indicates a role for NK1 receptors in neuroinflammation and the potential of antagonists like this compound to mitigate such responses.

Therapeutic Implications and Research Directions

Potential Therapeutic Areas Explored in Preclinical Research

Preclinical studies have investigated the effects of RP 67580 in several areas, primarily focusing on its ability to counteract the effects of substance P, a neuropeptide involved in pain transmission and inflammation pnas.org.

Chronic Pain Syndromes

This compound has been studied in preclinical models of pain, given the established role of substance P and NK1 receptors in pain pathways pnas.orgresearchgate.net. It has demonstrated antinociceptive activity in certain animal models tocris.comrndsystems.com. For instance, this compound was found to inhibit phenylbenzoquinone-induced writhing and reduce responses in the formalin test in mice pnas.org. In rats with diabetic neuropathy, systemic administration of this compound decreased mechanical sensitivity plos.org. However, in a mechanical conflict system (MCS) model designed to assess the affective component of pain in rats with chronic constriction nerve injury (CCI), this compound did not decrease escape latency, unlike pregabalin (B1679071) and morphine plos.orguky.edunih.gov. This suggests that its efficacy might depend on the specific pain model and the aspects of pain being evaluated plos.org.

Neurogenic Inflammatory Conditions

This compound has shown inhibitory effects on neurogenic inflammation in preclinical settings medchemexpress.compnas.org. It has been demonstrated to reduce plasma extravasation induced by substance P or electrical stimulation of sensory nerves in rats medchemexpress.compnas.orgresearchgate.net. For example, intravenous administration of this compound significantly inhibited plasma extravasation in rat hind paw skin induced by capsaicin (B1668287) or electrical stimulation of the saphenous nerve medchemexpress.compnas.org. It also reduced capsaicin-induced nasal fluid hypersecretion in rats researchgate.net. These effects are considered stereospecific, with its enantiomer, RP 68651, being inactive researchgate.net. Studies suggest this compound acts at the postsynaptic level to inhibit plasma extravasation researchgate.net. In a rat model of arthritis induced by Freund's complete adjuvant, intra-articular injection of this compound reduced arthritic pain and knee joint swelling mdpi.com.

Central Nervous System Disorders (e.g., Neuroinflammation)

Research has also explored the potential of this compound in the context of central nervous system (CNS) disorders involving neuroinflammation mdpi.comnih.govpreprints.orgjneurology.com. Substance P and NK1 receptors are implicated in neuroinflammatory responses in various acute and chronic CNS conditions, including infection, trauma, ischemia, and neurodegenerative diseases mdpi.comnih.govpreprints.org. In a mouse model of Trypanosoma brucei brucei infection, which leads to severe meningoencephalitis and reactive astrogliosis, this compound treatment significantly reduced the inflammatory response and astrocyte activation mdpi.comnih.govpreprints.orgjneurology.compnas.org. An inactive enantiomer, RP 68651, did not have this effect pnas.org. These findings suggest a role for substance P in the neuroinflammatory response in this model and indicate that targeting NK1 receptors might be a potential therapeutic strategy jneurology.compnas.org. This compound has also been used in studies investigating the role of NK1 receptors in other CNS functions, such as behavior and cardiovascular responses, following intracerebroventricular administration in rats nih.gov.

Limitations and Challenges in Translational Research

Despite promising preclinical results, the translation of NK1 receptor antagonists, including insights gained from this compound research, into successful clinical therapies has faced significant limitations and challenges researchgate.netmdpi.comnih.govpreprints.orgdntb.gov.ua.

Discontinuation of Preclinical Development

Preclinical trials for this compound for the potential treatment of inflammation and pain were conducted and subsequently discontinued (B1498344) in France ncats.io. The reasons for this specific discontinuation are not fully detailed in the available information, but it aligns with broader challenges faced by NK1 antagonists in progressing through development ucl.ac.uk.

Disappointing Results in Some Clinical Pain Trials with NK1 Antagonists

A major challenge has been the disappointing outcomes of clinical trials evaluating NK1 receptor antagonists for various pain conditions researchgate.netmdpi.comdntb.gov.ua. Despite preclinical data suggesting analgesic potential, NK1 receptor antagonists have broadly failed to show significant analgesic efficacy in human trials for conditions such as neuropathic pain, osteoarthritis pain, dental pain, and migraine researchgate.netmdpi.comresearchgate.netd-nb.info. For example, an NK1 antagonist was found ineffective in an acute migraine study d-nb.info. This lack of translation from preclinical efficacy to clinical success has led to questions regarding the predictability of preclinical pain models for novel targets and the full understanding of the role of NK1 receptors in human pain researchgate.netplos.org. Possible reasons for this discrepancy are still being investigated and may include species differences in NK1 receptor pharmacology, the complexity of human pain compared to animal models, or the involvement of other signaling pathways tocris.comfishersci.ptrndsystems.comresearchgate.netplos.orgresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 107686 |

Detailed Research Findings Table (Illustrative - based on available data points)

While a comprehensive data table across all studies is not feasible from the search results, here is an illustrative table summarizing a few specific preclinical findings related to this compound's effects on neurogenic inflammation and pain:

| Study Model / Condition | This compound Dose / Route | Key Finding | Citation |

| Rat hind paw skin plasma extravasation (electrical stim.) | 0.15 mg/kg i.v. | Inhibited plasma extravasation (ED50) | medchemexpress.compnas.org |

| Mouse phenylbenzoquinone-induced writhing | 0.07 mg/kg s.c. | Antinociceptive (ED50) | pnas.org |

| Mouse formalin test | 3.7 mg/kg s.c. | Antinociceptive (ED50) | pnas.org |

| Mouse Trypanosoma brucei brucei meningoencephalitis | 2 mg/kg twice daily i.p. | Reduced inflammatory response and astrocyte activation | pnas.org |

| Rat CCI (Mechanical Conflict System) | 1 and 10 mg/kg i.p. | Did not decrease escape latency (affective pain measure) | plos.orgnih.gov |

| Rat arthritis (Freund's complete adjuvant) | Intra-articular | Reduced arthritic pain and knee joint swelling | mdpi.com |

Future Research Perspectives for this compound

Future research on this compound is poised to delve deeper into its fundamental mechanisms, explore its potential in combination therapies, and investigate applications beyond its traditional scope in pain and inflammation.

While this compound is characterized as a potent and selective NK1 receptor antagonist, certain aspects of its mechanism warrant further investigation. Research indicates that its antinociceptive effects in vivo might involve partial inhibition of calcium channels, suggesting a potential mechanism independent of or complementary to direct NK1 receptor blockade that requires further elucidation. Current time information in Polk County, US.nih.gov Furthermore, studies have highlighted species-specific differences in the affinity of this compound, demonstrating higher binding affinity at rat and mouse receptors compared to human receptors. Current time information in Polk County, US.nih.govaneskey.com Understanding the molecular basis for this species selectivity is crucial for translating preclinical findings to human therapeutic applications.

The site of action for this compound also presents an area for further research. Studies comparing intravenous and intrathecal administration in rats suggest that while intrathecal administration effectively inhibits chemically induced pain reflexes, intravenous administration shows limited influence, potentially due to insufficient penetration of the blood-brain barrier. uni.lu This indicates a significant role for spinal NK1 receptors in acute pain transmission and suggests that the ability of this compound to cross the blood-brain barrier is a critical factor influencing its central effects. Further pharmacokinetic and pharmacodynamic studies are needed to fully characterize its distribution and activity within the central nervous system. Additionally, research into the potential for non-specific effects at higher concentrations, such as interactions with L-type Ca(2+)v channels as suggested by some behavioral studies, is important for a complete understanding of its pharmacological profile. nih.gov

The involvement of the Substance P/NK1 receptor system in complex physiological processes suggests that combining this compound with other therapeutic agents could offer enhanced efficacy or target multiple pathways. While research specifically on combination therapies involving this compound is still developing, findings with other NK1 receptor antagonists provide valuable insights. For instance, studies with Aprepitant, another NK1 antagonist, in cancer research highlight the potential for combination therapy with chemotherapy or radiotherapy to improve antitumor strategies. umich.edu Given the implication of the SP/NK1R system in cancer progression, exploring similar combinations with this compound could be a promising research direction. umich.edu

Furthermore, investigations into the ascending excitatory reflex in the guinea-pig ileum have shown an additive inhibitory effect when combining NK1 and NK2 receptor antagonists. uni.luzhanggroup.org This suggests that co-administration of this compound with NK2 receptor antagonists might be beneficial in conditions where both receptor types contribute to the pathophysiology. Research also points to the potential repurposing of NK1 receptor antagonists as adjunct therapy to ameliorate inflammatory damage in the central nervous system during infectious and neurodegenerative diseases. nih.govzhanggroup.org This opens the possibility of combining this compound with existing treatments for conditions like meningitis, encephalitis, or neurodegenerative disorders to mitigate neuroinflammation.

Beyond its established roles in pain and inflammation, the involvement of the Substance P/NK1 receptor system in a wider array of biological processes points to potential novel applications for this compound. The SP/NK1R system plays a significant role in neuroinflammation associated with various central nervous system disorders, including infectious diseases and neurodegenerative conditions. nih.govzhanggroup.orgguidetomalariapharmacology.orgnih.gov Studies demonstrating that this compound can ameliorate neuroinflammatory responses in models of parasitic infections, such as Trypanosoma brucei brucei, underscore its potential therapeutic value in these contexts. nih.govzhanggroup.orgguidetomalariapharmacology.orgnih.gov

The implication of the SP/NK1R system in cancer progression, promoting tumor cell proliferation, migration, and angiogenesis, has led to the investigation of NK1 receptor antagonists as potential anticancer agents. umich.edu this compound has been identified among the NK1R antagonists exhibiting broad-spectrum anticancer effects in preclinical studies, suggesting a significant area for future research into its antineoplastic properties. umich.edu

Furthermore, research into the effects of this compound on stress-induced analgesia in rats suggests a role for VTA SP receptors in this phenomenon, hinting at potential applications in understanding and modulating stress responses. citeab.com The SP/NK1R system is also being explored for its involvement in the neuroendocrine control of reproduction, although the specific contribution and potential therapeutic targeting with this compound in this area require further investigation. nih.gov The observed effects of this compound on behaviors related to impulsivity and perseveration in animal models also suggest potential research avenues in neurological or psychiatric conditions characterized by these behaviors. nih.govzhanggroup.org

Detailed research findings supporting these perspectives include studies on plasma extravasation, a marker of neurogenic inflammation, where this compound has been shown to be a potent inhibitor. tocris.com

Here is a summary of selected experimental findings related to this compound's effects on plasma extravasation:

| Stimulus (Rat Hind Paw Skin) | This compound ID50 (mg kg-1, i.v.) | Reference |

| Xylene (local application) | 0.03 | tocris.com |

| Capsaicin (local application) | 0.06 | tocris.com |

| Substance P (i.v. injection) | 0.04-0.05 | tocris.com |

| Septide (B1681630) (i.v. injection) | 0.04-0.05 | tocris.com |

| Electrical nerve stimulation | Potent inhibition (1 mg kg-1, i.v. abolished) | tocris.com |

Another area of research involves the effect of this compound on long-term potentiation (LTP) of C-fiber-evoked potentials in the rat spinal dorsal horn. Spinal superfusion with this compound at 1 µM was found to block the induction of LTP without affecting baseline responses. tocris.com

Here is a summary of the effect of this compound on LTP induction:

| Treatment (Spinal Superfusion) | Concentration | Effect on Baseline Responses | Effect on LTP Induction | Reference |

| This compound | 1 µM | No effect | Blocked induction | tocris.com |

These findings, among others, highlight the multifaceted nature of this compound's interactions and the potential for its application in a range of conditions beyond its initial scope.

Q & A

Q. Advanced

- Model : Ex vivo small intestine preparations with interstitial cells of Cajal (ICC).

- Interventions : Apply this compound (1–10 µM) alone or with carbachol (CCh) to evaluate calcium transient frequency, amplitude, and spatial spread via fluorescence imaging (e.g., Indo-1 microfluorometry) .

- Controls : Include NK1 agonist (e.g., SP) co-administration to confirm receptor-specific effects.

- Outcome metrics : Quantify changes in Ca²⁺ event duration and propagation velocity using software like ImageJ .

How does this compound’s efficacy in pain models compare to opioids like morphine?

Basic

In murine models (e.g., formalin test), this compound (3.7 mg/kg, s.c.) achieves analgesic efficacy comparable to morphine, with ED₅₀ values reflecting similar potency . However, its mechanism differs: this compound targets SP-mediated nociception via NK1 blockade, whereas morphine acts on µ-opioid receptors. Methodologically, writhing tests (phenylbenzoquinone-induced) and conditioned place preference assays can distinguish opioid-sparing effects .

What are the limitations of this compound in behavioral studies due to non-specific effects?

Q. Advanced

- Antinicotinic activity : At ≥1 µM, this compound inhibits acetylcholine-induced depolarization in rat spinal cord, independent of NK1 receptors .

- Species variability : this compound shows reduced potency in gerbil spinal cord compared to rats, necessitating species-specific validation .

Mitigation strategies : - Use inactive enantiomers (e.g., RP 68651) as negative controls.

- Limit doses to ≤100 pmol in central administration to avoid off-target effects .

How can researchers optimize this compound dosing in chronic inflammation models?

Q. Advanced

- Route : Intraperitoneal (i.p.) administration (1 mg/kg) balances bioavailability and CNS penetration .

- Frequency : Acute dosing (single injection) is preferred due to potential tachyphylaxis in prolonged use.

- Biomarkers : Monitor plasma extravasation (Evans blue dye) or SP levels (ELISA) to confirm target engagement .

What statistical approaches are critical for analyzing this compound’s effects in multi-timepoint studies?

Q. Methodological

- Area under the curve (AUC) : Quantify MAP/HR changes over 20-minute post-injection periods .

- ANOVA with Bonferroni correction : Compare dose-response groups while controlling for multiple comparisons .

- Paired t-tests : Validate intra-animal responses (e.g., vehicle vs. drug pretreatment) .

How does this compound’s efficacy vary between peripheral and central NK1 receptor populations?

Q. Advanced

- Peripheral : ED₅₀ = 0.04–0.15 mg/kg (i.v.) in bladder and paw edema models .

- Central : Requires higher doses (100 pmol, i.c.v.) to inhibit SP-induced cardiovascular/behavioral responses, reflecting blood-brain barrier limitations .

Experimental design : Use radiolabeled this compound (e.g., [¹⁴C]) to quantify CNS penetration via autoradiography .

Retrosynthesis Analysis